molecular formula C21H22BrN3O B3413166 1-(2-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)propan-1-one CAS No. 943103-66-0

1-(2-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)propan-1-one

Cat. No.: B3413166
CAS No.: 943103-66-0
M. Wt: 412.3 g/mol
InChI Key: ILHQUCSBGRLEMN-UHFFFAOYSA-N
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Description

1-(2-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)propan-1-one is a complex organic compound that features a bromophenyl group, a benzodiazole ring, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl group, followed by the formation of a benzodiazole ring through cyclization reactions. The pyrrolidine moiety is then introduced via nucleophilic substitution reactions. The final step involves the coupling of the benzodiazole and pyrrolidine intermediates under specific reaction conditions such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(2-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)propan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(2-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(2-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)propan-1-one is unique due to its combination of a bromophenyl group, a benzodiazole ring, and a pyrrolidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

1-[2-[1-[(4-bromophenyl)methyl]benzimidazol-2-yl]pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O/c1-2-20(26)24-13-5-8-19(24)21-23-17-6-3-4-7-18(17)25(21)14-15-9-11-16(22)12-10-15/h3-4,6-7,9-12,19H,2,5,8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHQUCSBGRLEMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC1C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)propan-1-one
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1-(2-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)propan-1-one
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1-(2-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)propan-1-one
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1-(2-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)propan-1-one
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1-(2-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)propan-1-one
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1-(2-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)propan-1-one

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